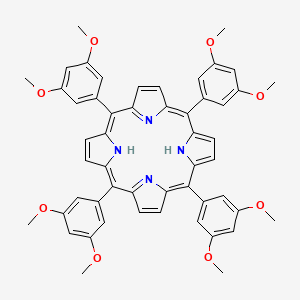

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Description

BenchChem offers high-quality 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXRFPUCCCJMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a synthetically accessible tetrapyrrolic macrocycle distinguished by its unique electronic and steric properties conferred by the eight methoxy groups on its meso-phenyl rings. This guide provides an in-depth analysis of its core physicochemical characteristics, including its synthesis, spectroscopic signatures, and electrochemical behavior. Furthermore, it explores the functional implications of these properties in advanced applications such as photodynamic therapy. Detailed experimental protocols, data summaries, and workflow visualizations are presented to equip researchers with the foundational knowledge required for its effective application and further development.

Introduction

Porphyrins and their derivatives are a cornerstone of research in chemistry, biology, and materials science, owing to their versatile electronic properties and prevalence in vital biological processes like oxygen transport and photosynthesis.[1] Among the vast library of synthetic porphyrins, 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (H₂T(3,5-DMP)P) stands out. The strategic placement of two methoxy groups on each of the four meso-phenyl rings significantly influences the molecule's conformation, solubility, and electronic structure. These methoxy groups act as electron-donating substituents, which modulate the electron density of the porphyrin π-system, thereby tuning its photophysical and electrochemical properties.

This guide serves as a technical resource, consolidating critical data and methodologies related to H₂T(3,5-DMP)P. It aims to provide a clear causal link between the molecule's structure and its functional properties, offering field-proven insights for its application in areas such as sensitizers in photodynamic therapy (PDT) and building blocks for advanced materials.

Molecular Structure and Synthesis

The structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin features a central porphine core symmetrically substituted at the meso (5, 10, 15, and 20) positions with 3,5-dimethoxyphenyl groups. The eight methoxy groups create steric hindrance that influences the rotational angle of the phenyl rings relative to the porphyrin plane, which in turn affects the electronic conjugation and photophysical behavior.

Synthetic Approach: The Lindsey Condensation

The Lindsey synthesis is a widely adopted method for preparing meso-substituted porphyrins due to its milder conditions and often higher yields compared to older methods like the Adler-Longo protocol.[2][3] The process is a two-step, one-pot reaction involving the acid-catalyzed condensation of pyrrole and an aldehyde (in this case, 3,5-dimethoxybenzaldehyde) to form a porphyrinogen intermediate, followed by oxidation to the stable, aromatic porphyrin.

The choice of an acid catalyst like boron trifluoride etherate (BF₃·OEt₂) and a mild oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is crucial for minimizing side reactions and decomposition, ensuring a self-validating protocol with a clean product profile.[4][5]

Sources

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin characterization data

An In-depth Technical Guide to the Characterization of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Introduction: The Architectural Significance of Substituted Porphyrins

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin, hereafter referred to as H₂T(3,5-DMP)P, is a synthetic porphyrin distinguished by its highly symmetric, sterically shielded, and electron-rich architecture. The porphyrin core, a macrocyclic structure of four pyrrole subunits linked by methine bridges, is a versatile platform in materials science and medicinal chemistry. The strategic placement of four 3,5-dimethoxyphenyl groups at the meso positions significantly influences the molecule's electronic properties, solubility, and potential for supramolecular assembly. These substitutions enhance its utility in applications ranging from photodynamic therapy (PDT), where it can act as a photosensitizer, to the development of functional materials for catalysis and molecular sensing.[1]

This guide provides a comprehensive overview of the essential analytical techniques used to verify the identity, purity, and structural integrity of H₂T(3,5-DMP)P. As senior application scientists, our focus is not merely on the data itself, but on the causal relationship between the molecular structure and the resulting analytical signature. Each protocol is designed as a self-validating system, ensuring that the collective data provides an unambiguous characterization of this important molecule.

Core Physical and Chemical Properties

A foundational understanding begins with the compound's basic physical and chemical attributes. These properties dictate handling, storage, and appropriate solvent systems for subsequent analyses.

| Property | Value / Description | Reference |

| Molecular Formula | C₄₈H₃₈N₄O₈ | [1] |

| Molecular Weight | 782.84 g/mol | [1] |

| Appearance | Reddish or dark purple crystalline powder | [1] |

| Melting Point | > 300°C (decomposes) | [1] |

| Solubility | Slightly soluble in organic solvents such as chloroform (CHCl₃) and dichloromethane (DCM); insoluble in water. | [1] |

| Purity | Typically ≥98% (as determined by HPLC) | [1] |

| Storage | Store in a cool, dry, and well-ventilated area away from light and moisture. Stable for up to 2 years under these conditions. | [1] |

Molecular Structure Visualization

The specific arrangement of the methoxy groups on the phenyl rings is critical to the molecule's overall properties. The following diagram illustrates this precise architecture.

Caption: Molecular structure of H₂T(3,5-DMP)P.

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is required for full characterization. Each method provides a unique piece of structural information, and together they confirm the molecule's identity and purity.

Caption: General workflow for spectroscopic characterization.

UV-Visible Spectroscopy: Probing the Electronic Soul

Expertise & Experience: UV-Vis spectroscopy is the quintessential technique for porphyrin characterization. The extensive π-conjugated system gives rise to a unique and intense electronic absorption spectrum, governed by Gouterman's four-orbital model. The spectrum is dominated by an extremely intense "Soret" or B-band near 420 nm and a series of four weaker "Q-bands" between 500 and 700 nm. The position and intensity of these bands are highly sensitive to the peripheral substituents, metalation state, solvent, and aggregation. For H₂T(3,5-DMP)P, the electron-donating methoxy groups are expected to cause a slight red-shift (bathochromic shift) of these bands compared to unsubstituted tetraphenylporphyrin (H₂TPP).

Experimental Protocol:

-

Solvent Selection: Use a spectroscopic grade solvent in which the porphyrin is fully soluble, such as chloroform (CHCl₃) or dichloromethane (DCM).

-

Concentration: Prepare a stock solution and dilute to a concentration that yields a Soret band absorbance maximum of ~1.0-1.5 A.U. to ensure adherence to the Beer-Lambert law. This is typically in the micromolar (µM) range.

-

Instrumentation: Use a dual-beam spectrophotometer and scan from 350 nm to 750 nm.

-

Blanking: Use a cuvette containing the pure solvent as a reference blank.

-

Data Acquisition: Record the spectrum, noting the wavelength of maximum absorbance (λₘₐₓ) for the Soret band and the four Q-bands.

Trustworthiness (Representative Data): The following data, based on closely related tetraphenylporphyrin derivatives, illustrates the expected spectral features. The pattern of one intense Soret band and four Q-bands is the primary diagnostic fingerprint for a free-base porphyrin.

| Band Type | Representative λₘₐₓ (nm) in CHCl₃ | Assignment |

| Soret (B) | ~422 | S₀ → S₂ transition |

| Q(IV) | ~518 | S₀ → S₁ transition (0,0) |

| Q(III) | ~555 | S₀ → S₁ transition (0,1) |

| Q(II) | ~595 | S₀ → S₁ transition |

| Q(I) | ~650 | S₀ → S₁ transition |

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Experience: ¹H NMR spectroscopy provides invaluable information on the molecular structure and symmetry. The large, aromatic 18π-electron system of the porphyrin core generates a powerful diamagnetic ring current. This current strongly deshields protons on the periphery of the ring (β-pyrrolic protons) and strongly shields protons inside the ring (inner N-H protons). This effect is the definitive diagnostic feature in porphyrin NMR.

Experimental Protocol:

-

Solvent: Dissolve ~2-4 mg of the sample in ~0.5 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is used as an internal standard.

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Trustworthiness (Representative Data & Interpretation): The high symmetry of H₂T(3,5-DMP)P results in a relatively simple spectrum. The expected chemical shifts, based on analogous compounds like 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, are detailed below.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~8.85 | Singlet (s) | 8H | β-pyrrolic protons: | Located on the edge of the macrocycle, they are strongly deshielded by the ring current. |

| ~7.40 | Doublet (d) | 8H | ortho-phenyl protons: | Protons on the phenyl ring closest to the porphyrin core. |

| ~6.90 | Triplet (t) | 4H | para-phenyl protons: | The single proton at the para position of the 3,5-disubstituted ring. |

| ~3.90 | Singlet (s) | 24H | Methoxy (-OCH₃) protons: | Protons of the eight methoxy groups. |

| ~-2.80 | Singlet (s) | 2H | Inner N-H protons: | Located inside the macrocycle, they are strongly shielded by the ring current, resulting in a unique upfield shift to a negative ppm value. |

Mass Spectrometry: The Definitive Molecular Weight

Expertise & Experience: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to unequivocally confirm the molecular weight and elemental composition of the synthesized porphyrin. The technique provides a mass-to-charge ratio (m/z) with high precision, allowing for the validation of the molecular formula.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the porphyrin in a suitable solvent compatible with ESI, such as a mixture of DCM and methanol.

-

Ionization: Introduce the sample into the ESI source operating in positive ion mode. The porphyrin will be protonated to form the molecular ion [M+H]⁺.

-

Analysis: Acquire the mass spectrum using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the calculated value.

Trustworthiness (Expected Data): The analysis provides a direct confirmation of the successful synthesis, validating the molecular integrity of the target compound.

| Parameter | Expected Value | Reference |

| Molecular Formula | C₄₈H₃₈N₄O₈ | [1] |

| Calculated Monoisotopic Mass | 782.2744 g/mol | Calculated |

| Expected [M+H]⁺ Ion (m/z) | ~783.2817 | Calculated |

FTIR Spectroscopy: Identifying Functional Group Vibrations

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For H₂T(3,5-DMP)P, this technique confirms the presence of the N-H bonds in the core, the aromatic C-H and C=C bonds of the rings, and the C-O ether linkages of the methoxy groups.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the porphyrin with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl).

-

Background: Record a background spectrum of the pure KBr pellet or salt plate.

-

Data Acquisition: Record the sample spectrum, typically from 4000 to 400 cm⁻¹.

Trustworthiness (Representative Data): The FTIR spectrum provides a vibrational fingerprint of the molecule. Key expected peaks for porphyrins are listed below.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3320 | N-H stretch | Pyrrole N-H bond in the porphyrin core. |

| ~3050 | C-H stretch | Aromatic C-H on phenyl and pyrrole rings. |

| ~2950, 2850 | C-H stretch | Aliphatic C-H of the methoxy (-OCH₃) groups. |

| ~1600, 1470 | C=C stretch | Aromatic ring stretching. |

| ~1250, 1050 | C-O stretch | Asymmetric and symmetric stretching of the Ar-O-CH₃ ether bond. |

| ~965 | C-N stretch | Pyrrole ring vibrations. |

| ~800 | C-H bend | Out-of-plane bending of aromatic C-H bonds. |

Fluorescence Spectroscopy: Harnessing Light Emission

Expertise & Experience: Porphyrins are typically fluorescent, emitting light after being excited by photons of a suitable wavelength. Fluorescence spectroscopy measures this emission, providing insights into the electronic structure of the excited state. Free-base porphyrins generally show two main emission bands. The presence of electron-donating groups like methoxy can influence the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process.

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution (~1 µM) in a spectroscopic grade solvent (e.g., DCM) in a quartz cuvette. The absorbance at the excitation wavelength should be low (<0.1) to avoid inner filter effects.

-

Excitation: Excite the sample at a wavelength corresponding to one of the absorption maxima, typically one of the Q-bands (e.g., 518 nm) or the Soret band.

-

Emission Scan: Record the emission spectrum from a wavelength slightly higher than the excitation wavelength to ~800 nm.

-

Quantum Yield (Optional): The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a known standard (e.g., H₂TPP, Φf ≈ 0.11 in toluene) under identical conditions.

Trustworthiness (Representative Data): The emission spectrum complements the UV-Vis absorption data, confirming the identity of the fluorescing species.

| Parameter | Representative Value in DCM |

| Emission Peak 1 (λₑₘ) | ~655 nm |

| Emission Peak 2 (λₑₘ) | ~720 nm |

| Fluorescence Quantum Yield (Φf) | 0.08 - 0.15 (Typical range for H₂TPP derivatives) |

References

-

Borah, B. P., et al. (2024). Synthesis, crystal structure and computational studies of water and pyrazine-bound magnesium 5,10,15,20-tetrakis(3,5-dimethoxyphenyl)porphyrin. ResearchGate. Available at: [Link]

-

Fagadar-Cosma, E., et al. (2009). Novel nanomaterials based on 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)-21H,23H-porphyrin entrapped in silica matrices. ResearchGate. Available at: [Link]

-

Atwood, J. L., et al. (1996). Synthesis of 5,10,15,20-tetraphenyl porphyrin. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The UV-vis spectra of 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)porphyrin in THF, acidic conditions. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Available at: [Link]

-

Gong, X., et al. (2008). Synthesis and properties of 5,10,15,20-tetra[4-(3,5-dioctoxybenzamidephenyl] porphyrin and its metal complexes. ResearchGate. Available at: [Link]

-

Rojas, A., et al. (2019). Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives: Photophysical and DFT study. ResearchGate. Available at: [Link]

-

Galeano, C., et al. (2023). Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. National Center for Biotechnology Information. Available at: [Link]

-

Porphyrin-Inc. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. Available at: [Link]

-

Industrial Chemicals. (n.d.). 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. Available at: [Link]

-

MySkinRecipes. (n.d.). 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. Available at: [Link]

-

PubChem. (n.d.). 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin. Available at: [Link]

-

MDPI. (2017). Copper 5,10,15,20-Tetrakis-(3,4-dibenzyloxyphenyl)porphyrin. Available at: [Link]

Sources

An In-depth Technical Guide to the UV-Vis Spectrum of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. Porphyrins and their derivatives are at the forefront of innovations in drug development, particularly in photodynamic therapy (PDT), owing to their unique photochemical properties.[1][2] Understanding the UV-Vis spectrum of this specific porphyrin is fundamental to harnessing its potential in therapeutic applications.

Foundational Principles of Porphyrin UV-Vis Spectroscopy

The UV-Vis spectrum of a porphyrin is its electronic fingerprint, characterized by two main features originating from π-π* transitions within the 18-π electron conjugated macrocycle.[3] These are:

-

The Soret Band (or B-band): An intensely absorbing band typically found between 400 and 450 nm.[4] It arises from a strongly allowed electronic transition to the second excited singlet state (S₀ → S₂).

-

The Q-Bands: A series of four weaker absorption bands in the 500-700 nm region.[4] These correspond to a quasi-forbidden transition to the first excited singlet state (S₀ → S₁). The four-peak structure is characteristic of free-base porphyrins with D₂h symmetry.

The precise location and intensity of these bands are highly sensitive to the molecular structure, including peripheral substituents, the central metal ion (or lack thereof), and the solvent environment.

Synthesis and Characterization

The synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is typically achieved through the condensation of pyrrole with 3,5-dimethoxybenzaldehyde. Common synthetic routes include the Adler-Longo or Lindsey methods, which involve the acid-catalyzed reaction of the aldehyde and pyrrole, followed by oxidation of the resulting porphyrinogen.[4]

Following synthesis, purification is crucial and is often performed using column chromatography. The purity and identity of the compound are confirmed through various analytical techniques, with UV-Vis spectroscopy being a primary tool for characterization.

Expected UV-Vis Spectral Profile of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Table 1: Predicted UV-Vis Spectral Data for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin in a Non-polar Organic Solvent (e.g., Dichloromethane)

| Band | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Soret (B-band) | ~420 - 425 | ~4.0 - 5.0 x 10⁵ |

| Q-band I | ~650 - 655 | ~3.0 - 5.0 x 10³ |

| Q-band II | ~590 - 595 | ~5.0 - 7.0 x 10³ |

| Q-band III | ~550 - 555 | ~7.0 - 9.0 x 10³ |

| Q-band IV | ~515 - 520 | ~1.0 - 2.0 x 10⁴ |

Note: These are estimated values based on data from structurally similar porphyrins.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin.

Materials and Instrumentation

-

Analyte: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

-

Solvent: Spectroscopic grade dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The choice of solvent can influence the exact peak positions.[5][6]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

Workflow for UV-Vis Spectrum Acquisition

Caption: Experimental workflow for UV-Vis analysis of the porphyrin.

Detailed Step-by-Step Methodology

-

Solution Preparation:

-

Accurately weigh a small amount of the porphyrin and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10⁻⁴ M).

-

Perform a serial dilution to obtain a working solution with an absorbance maximum in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of approximately 10⁻⁶ M is usually suitable.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set the wavelength range to scan from 350 nm to 800 nm.

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place them in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance.

-

-

Sample Measurement:

-

Empty the sample cuvette, rinse it with a small amount of the porphyrin working solution, and then fill it with the working solution.

-

Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret band and the four Q-bands.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) for each band.

-

Influence of the 3,5-dimethoxyphenyl Substituents

The eight methoxy (-OCH₃) groups on the phenyl rings are electron-donating groups. Their presence increases the electron density of the porphyrin macrocycle. This has two main effects on the UV-Vis spectrum:

-

Bathochromic Shift: The increased electron density raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. This results in the absorption of lower energy (longer wavelength) light, hence the red shift of the Soret and Q-bands.

-

Hyperporphyrin Effect: In acidic media, protonation of the inner nitrogen atoms can lead to a phenomenon known as the hyperporphyrin effect, which is particularly pronounced with electron-donating substituents. This results in a significant red shift and splitting of the Soret band and a dramatic change in the Q-band region.[7][8]

Significance in Drug Development and Photodynamic Therapy (PDT)

The spectroscopic properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin are directly relevant to its potential as a photosensitizer in PDT.[9]

-

Therapeutic Window: The Q-bands, particularly the longest wavelength band (Q-band I), are crucial for PDT. Light in the red region of the spectrum (600-800 nm) has greater tissue penetration, allowing for the treatment of deeper tumors. The position of Q-band I for this porphyrin is expected to fall within this therapeutic window.

-

Singlet Oxygen Generation: Upon absorption of light, the porphyrin is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is the cytotoxic agent responsible for killing cancer cells. The efficiency of this process is related to the photophysical properties of the porphyrin.

Signaling Pathway in Photodynamic Therapy

Caption: Simplified Jablonski diagram and PDT mechanism.

Conclusion

The UV-Vis spectrum of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin provides invaluable information for its characterization and for predicting its efficacy as a photosensitizer. The electron-donating methoxy groups are expected to red-shift the characteristic Soret and Q-bands, favorably positioning the lowest energy Q-band within the therapeutic window for photodynamic therapy. The detailed experimental protocol provided herein offers a robust method for the accurate and reproducible acquisition of its UV-Vis spectrum, a critical step in the research and development of new porphyrin-based therapeutic agents.

References

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo502203s]

- Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5542]

- Substituent and Solvent Effects on the Hyperporphyrin Spectra of Diprotonated Tetraphenylporphyrins. Portland State University. [URL: https://pdxscholar.library.pdx.edu/chem_fac/3/]

- Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901111/]

- Synthesis, crystal structure and computational studies of water and pyrazine-bound magnesium 5,10,15,20-tetrakis(3,5-dimethoxyphenyl)porphyrin. ResearchGate. [URL: https://www.researchgate.net/publication/377983617_Synthesis_crystal_structure_and_computational_studies_of_water_and_pyrazine-bound_magnesium_5101520-tetrakis35-dimethoxyphenylporphyrin]

- Substituent and Solvent Effects on the Hyperporphyrin Spectra of Diprotonated Tetraphenylporphyrins. ResearchGate. [URL: https://www.researchgate.

- Synthesis and properties of 5,10,15,20-tetra[4-(3,5-dioctoxybenzamidephenyl] porphyrin and its metal complexes. ResearchGate. [URL: https://www.researchgate.net/publication/244485078_Synthesis_and_properties_of_5101520-tetra4-35-dioctoxybenzamidephenyl_porphyrin_and_its_metal_complexes]

- Meso-Substituted Liquid Porphyrins. ResearchGate. [URL: https://www.researchgate.net/publication/257682970_Meso-Substituted_Liquid_Porphyrins]

- An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (DTPP). Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-and-characterization-of-5101520-tetrakis4-methoxyphenylporphyrin-dtpp/]

- Target Prediction of 5,10,15,20-Tetrakis(4′-Sulfonatophenyl)-Porphyrin Using Molecular Docking. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318431/]

- Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454316/]

- UV-vis spectra of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin... ResearchGate. [URL: https://www.researchgate.

- Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454316/]

- Novel nanomaterials based on 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)-21H,23H-porphyrin entrapped in silica matrices. ResearchGate. [URL: https://www.researchgate.

- Spectrophotometric detection of metal ions by porphyrins. CORE. [URL: https://core.ac.uk/display/304886676]

- Synthesis, characterization, and photodynamic therapy activity of 5,10,15,20-Tetrakis(carboxyl)porphyrin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30992204/]

- Chemosensoric properties of porphyrin analogues ionized forms by spectrophotometry and quantum chemistry: 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin and 5,10,15,20-tetraphenyl-21-thiaporphyrin. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64219b16250b522e49c28e83]

- Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC). SPIE. [URL: https://spie.org/conference-proceedings-of-spie/2078/0000/Photophysical-properties-of-5101520-tetrakism-hydroxyphenylporphyrin-m-THPP-5101520-tetrakism-hydroxyphenylchlorin/10.1117/12.165519.short]

- Porphyrins in Photodynamic Therapy: A Review. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64dd730a05283a373be52914]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Target Prediction of 5,10,15,20-Tetrakis(4′-Sulfonatophenyl)-Porphyrin Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Analysis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound and require a thorough understanding of its structural characterization by NMR spectroscopy. This document delves into the principles behind the spectral features, provides detailed experimental protocols, and outlines a self-validating approach to spectral interpretation through the synergistic use of one-dimensional and two-dimensional NMR techniques.

Introduction: The Significance of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin and the Power of NMR

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a highly symmetric synthetic porphyrin that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. Its unique electronic and photophysical properties, largely dictated by the electron-donating methoxy groups on the peripheral phenyl rings, make it a versatile platform for the development of photosensitizers for photodynamic therapy, catalysts, and molecular sensors.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of porphyrin derivatives. The highly conjugated macrocyclic core of the porphyrin gives rise to a characteristic ring current effect, which significantly influences the chemical shifts of the protons, providing a unique spectral fingerprint. This guide will explore the detailed NMR analysis of this specific porphyrin, providing the necessary framework for its confident identification and characterization.

The Molecular Structure: A Foundation for Spectral Interpretation

A clear understanding of the molecular structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is paramount for the interpretation of its NMR spectra. The molecule possesses a high degree of symmetry (D4h in the free base form on the NMR timescale), with four identical substituted phenyl groups at the meso positions of the porphyrin core. This symmetry simplifies the NMR spectra, as chemically equivalent protons and carbons will have the same chemical shift.

Part 1: ¹H NMR Spectroscopy - Unraveling the Proton Environment

The ¹H NMR spectrum of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is characterized by distinct, well-resolved signals corresponding to the different types of protons in the molecule. The large diatropic ring current of the 18 π-electron aromatic porphyrin system is the dominant factor influencing the chemical shifts.

Characteristic Chemical Shift Regions:

-

β-Pyrrolic Protons: These eight protons are located on the periphery of the porphyrin macrocycle and are strongly deshielded by the ring current. They typically appear as a sharp singlet in the downfield region of the spectrum, around 8.90 ppm .

-

Meso-Phenyl Protons: The protons on the 3,5-dimethoxyphenyl substituents are also deshielded, though to a lesser extent than the β-pyrrolic protons. Due to the substitution pattern, we expect two distinct signals for the aromatic protons of the phenyl rings:

-

Ortho-protons (H-2', H-6'): These protons are closest to the porphyrin core and will appear as a singlet.

-

Para-proton (H-4'): This proton will also appear as a singlet.

-

-

Methoxy Protons (-OCH₃): The six protons of each of the four methoxy groups are shielded and appear as a sharp singlet in the upfield region of the spectrum.

-

NH-Pyrrolic Protons: The two protons on the nitrogen atoms of the porphyrin core are located inside the aromatic ring and are therefore strongly shielded by the ring current. This results in a signal at a characteristic upfield chemical shift, typically around -2.77 ppm . This signal is often broad due to quadrupole coupling with the nitrogen atoms and potential tautomerism.

Tabulated ¹H NMR Data:

| Proton Type | Multiplicity | Chemical Shift (δ, ppm) |

| β-Pyrrolic | s | ~8.90 |

| Ortho-Phenyl (H-2', H-6') | s | Varies |

| Para-Phenyl (H-4') | t | Varies |

| Methoxy (-OCH₃) | s | Varies |

| NH-Pyrrolic | br s | ~-2.77 |

Note: The exact chemical shifts for the phenyl and methoxy protons can vary slightly depending on the solvent and concentration. The provided values are typical ranges based on related structures.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule. The high symmetry of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin also simplifies its ¹³C NMR spectrum.

Expected ¹³C Chemical Shifts:

-

Meso-Carbons (C-5, 10, 15, 20): These carbons are typically found in the range of 120-122 ppm .

-

α-Pyrrolic Carbons: The carbons adjacent to the nitrogen atoms.

-

β-Pyrrolic Carbons: These carbons, bearing the β-pyrrolic protons, are typically observed around 131 ppm .

-

Phenyl Carbons: The signals for the carbons of the 3,5-dimethoxyphenyl groups will appear in the aromatic region (typically 110-160 ppm). Due to the substitution pattern, we expect distinct signals for the ipso-carbon (attached to the porphyrin), the carbons bearing the methoxy groups, the ortho-carbons, and the para-carbon.

-

Methoxy Carbons (-OCH₃): The carbon atoms of the methoxy groups will appear in the upfield region of the spectrum.

Tabulated ¹³C NMR Data (Predicted Ranges):

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Meso-Carbons | 120-122 |

| α-Pyrrolic | Varies |

| β-Pyrrolic | ~131 |

| Phenyl (ipso) | Varies |

| Phenyl (C-3', C-5') | Varies |

| Phenyl (C-2', C-6') | Varies |

| Phenyl (C-4') | Varies |

| Methoxy (-OCH₃) | ~55 |

Part 3: Experimental Protocols for High-Fidelity NMR Analysis

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for NMR analysis of porphyrins due to its excellent dissolving power and minimal interference with the signals of interest.

-

Concentration: A concentration of approximately 5-10 mg of the porphyrin in 0.5-0.7 mL of deuterated solvent is recommended. Higher concentrations can lead to aggregation, which can cause broadening of the NMR signals.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, it is advisable to filter the NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Recommended NMR Instrument Parameters:

-

Spectrometer Frequency: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the signals in the aromatic region.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Part 4: A Self-Validating System - The Power of 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, thereby creating a self-validating system for structural confirmation. For a molecule with the complexity of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin, the following 2D NMR experiments are highly recommended.

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are spin-spin coupled to each other. In the context of this porphyrin, a COSY spectrum would be expected to show correlations between the coupled protons on the phenyl rings, if any are present. However, due to the high symmetry and the presence of singlets for the phenyl protons in the 3,5-disubstituted pattern, COSY is primarily used to confirm the absence of unexpected couplings and to verify the integrity of the aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is an invaluable tool for assigning the carbon signals. For instance, the proton signal for the β-pyrrolic protons will show a cross-peak with the corresponding β-pyrrolic carbon signal. Similarly, the proton signals of the phenyl rings and the methoxy groups will correlate with their directly bonded carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular framework. Key HMBC correlations to expect include:

-

Correlations from the β-pyrrolic protons to the α- and meso-carbons.

-

Correlations from the ortho-phenyl protons to the meso-carbon and the ipso- and other carbons of the phenyl ring.

-

Correlations from the methoxy protons to the C-3' and C-5' carbons of the phenyl rings.

Visualizing the NMR Workflow:

Caption: A streamlined workflow for the comprehensive NMR analysis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin.

Conclusion: A Robust Framework for Structural Verification

The combination of 1D and 2D NMR techniques provides an exceptionally robust and self-validating methodology for the structural characterization of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin. The characteristic ¹H NMR spectrum, with its distinct regions for the β-pyrrolic, meso-phenyl, methoxy, and NH-pyrrolic protons, offers a rapid means of initial identification. The ¹³C NMR spectrum complements this by providing insight into the carbon skeleton. Finally, 2D NMR experiments, particularly HSQC and HMBC, allow for the unambiguous assignment of all signals, leading to a definitive and trustworthy confirmation of the molecular structure. This comprehensive NMR analysis is an essential component of quality control and a prerequisite for the confident application of this important porphyrin derivative in research and development.

References

-

Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Journal of Chemical Education, 1999 , 76(2), 244. [Link]

-

Supporting Information for A novel porphyrinic photosensitizer based on the molecular complex of meso- tetraphenylporphyrin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone: Higher photocatalytic activity, photooxidative stability and solubility in non-chlorinated solvents. RSC Advances, 2016 , 6, 8376-8385. [Link]

-

NMR Investigation of beta-Substituted High-Spin and Low-Spin Iron(III) Tetraphenylporphyrins. Inorganic Chemistry, 1999 , 38(22), 5017-5025. [Link]

-

Novel nanomaterials based on 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)-21H,23H-porphyrin entrapped in silica matrices. Materials Research Bulletin, 2009 , 44(12), 2186-2193. [Link]

-

Full Assignments of the 1H, 13C and 15N Magnetic Resonance Spectra of Two Porphyrin Compounds. Natural Product Communications, 2014 , 9(4), 545-548. [Link]

An In-depth Technical Guide to the Crystal Structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (H₂T(3,5-DMP)P) is a highly substituted synthetic porphyrin that is garnering significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the eight methoxy groups on its peripheral phenyl rings, make it a compelling candidate for applications ranging from photodynamic therapy to the development of novel catalysts. This guide provides a comprehensive analysis of the synthesis, crystallization, and detailed crystal structure of H₂T(3,5-DMP)P. We will delve into the nuanced interplay of steric and electronic effects that dictate its molecular conformation and packing in the solid state, offering field-proven insights for researchers working with this versatile molecule.

Introduction: The Significance of Peripheral Functionalization

Porphyrins represent a class of intensely colored, aromatic macrocycles that are fundamental to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). The synthetic modification of the porphyrin periphery allows for the fine-tuning of its physicochemical properties. The introduction of 3,5-dimethoxyphenyl groups at the meso positions of the tetraphenylporphyrin (TPP) core in H₂T(3,5-DMP)P serves several key purposes:

-

Enhanced Solubility: The methoxy groups increase the molecule's solubility in common organic solvents, facilitating its purification and handling.

-

Modulated Electronic Properties: The electron-donating nature of the methoxy groups influences the electronic structure of the porphyrin π-system, which can impact its photophysical and electrochemical behavior.

-

Steric Influence: The bulky dimethoxyphenyl substituents play a crucial role in dictating the conformation of the porphyrin macrocycle and influencing the crystal packing, which in turn affects the material's bulk properties.

Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for predicting and harnessing these properties in various applications.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of H₂T(3,5-DMP)P typically follows established methods for meso-substituted porphyrins, with the Lindsey and Adler-Longo syntheses being the most common.

Synthetic Pathways

The logical flow for the synthesis of H₂T(3,5-DMP)P is outlined below:

Caption: Synthetic routes to 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin.

Experimental Protocol: Lindsey Synthesis

The Lindsey synthesis is often preferred due to its milder conditions and generally higher yields of the desired porphyrin.

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Pyrrole (freshly distilled)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil

-

Silica gel for column chromatography

Procedure:

-

Condensation: To a solution of 3,5-dimethoxybenzaldehyde in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole in a 1:1 molar ratio.

-

Add a catalytic amount of TFA or BF₃·OEt₂ and stir the reaction mixture at room temperature in the dark. The reaction progress can be monitored by the disappearance of the aldehyde spot on thin-layer chromatography (TLC).

-

Oxidation: Once the condensation is complete (typically after several hours), add a solution of DDQ or chloranil in DCM (2-3 equivalents) and stir the mixture for an additional 1-2 hours at room temperature. The color of the solution will darken significantly, indicating the formation of the porphyrin.

-

Purification: Quench the reaction with a small amount of triethylamine. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel, typically using a DCM/hexane solvent system. The desired porphyrin will be the major colored band.

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical step. A common and effective method is slow vapor diffusion.

Protocol:

-

Dissolve the purified H₂T(3,5-DMP)P in a good solvent, such as chloroform or dichloromethane, to create a concentrated solution.

-

Place this solution in a small vial.

-

Place the vial in a larger, sealed container that contains a poor solvent in which the porphyrin is less soluble, such as hexane or methanol.

-

Allow the vapor of the poor solvent to slowly diffuse into the porphyrin solution over several days to weeks at room temperature.

-

As the solvent mixture slowly becomes saturated, single crystals of H₂T(3,5-DMP)P will form.

Molecular and Crystal Structure Analysis

The Porphyrin Core: A Balancing Act of Planarity and Distortion

The 24-atom core of the porphyrin macrocycle can adopt various conformations, from nearly planar to significantly distorted (e.g., ruffled, saddled, or waved).[1] The degree of non-planarity is a result of the steric interactions between the peripheral substituents. For meso-tetraphenylporphyrins, the steric strain between the β-pyrrolic hydrogens and the ortho-hydrogens of the phenyl rings can lead to deviations from planarity. In the case of H₂T(3,5-DMP)P, the methoxy groups are in the meta positions and thus do not impose significant steric hindrance that would force a highly non-planar conformation. Therefore, the porphyrin core of H₂T(3,5-DMP)P is expected to be largely planar, similar to that of unsubstituted tetraphenylporphyrin (H₂TPP).

Orientation of the Meso-Substituents

The four 3,5-dimethoxyphenyl groups are attached to the meso-carbons of the porphyrin ring. Due to steric hindrance with the porphyrin core, these phenyl rings are not coplanar with the macrocycle. Instead, they are tilted with respect to the mean plane of the porphyrin. The dihedral angle between the plane of the phenyl ring and the mean plane of the porphyrin is a key structural parameter. For analogous structures, these dihedral angles typically range from 60° to 90°.[2] This perpendicular orientation minimizes steric clashes while allowing for some degree of electronic communication between the phenyl groups and the porphyrin π-system.

Intramolecular Geometry

The bond lengths and angles within the porphyrin macrocycle are expected to be consistent with those of other tetraphenylporphyrin derivatives.[1] The inner N-H protons are located on opposite pyrrole rings.

Intermolecular Interactions and Crystal Packing

In the solid state, the individual H₂T(3,5-DMP)P molecules will arrange themselves into a stable crystal lattice. The packing is governed by a variety of weak intermolecular interactions.

Caption: Key intermolecular interactions in the crystal lattice of H₂T(3,5-DMP)P.

-

π-π Stacking: The aromatic porphyrin cores of adjacent molecules can engage in π-π stacking interactions, which are a significant driving force in the crystal packing of many porphyrins.

-

C-H···O Hydrogen Bonds: The methoxy groups provide oxygen atoms that can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds can form between the methoxy oxygens and C-H groups on neighboring molecules, contributing to the stability of the crystal lattice.

-

C-H···π Interactions: The electron-rich π-systems of the porphyrin core and the phenyl rings can interact with C-H groups of adjacent molecules. These C-H···π interactions are also important in directing the crystal packing.[2]

Predicted Crystallographic Parameters

Based on related structures, H₂T(3,5-DMP)P is likely to crystallize in a centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1. A summary of expected and comparative crystallographic data is presented in Table 1.

| Parameter | Expected for H₂T(3,5-DMP)P | Comparative Data: H₂T(3,5-DFP)P[1] | Comparative Data: H₂T(4-ClP)P[3] |

| Crystal System | Monoclinic or Triclinic | Tetragonal | Monoclinic |

| Space Group | P2₁/c or P-1 | I-42d | P2₁/n |

| a (Å) | ~10-16 | 15.426 | 10.1574 |

| b (Å) | ~8-10 | 15.426 | 8.9827 |

| c (Å) | ~14-21 | 13.991 | 20.9350 |

| **β (°) ** | ~90-105 | 90 | 102.532 |

| Z | 2 or 4 | 4 | 2 |

| Porphyrin Core | Largely Planar | Non-planar (ruffled) | Planar |

| Meso-Phenyl Dihedral Angle | ~60-90° | 72.7° | N/A |

Table 1: Predicted and comparative crystallographic data for H₂T(3,5-DMP)P and related porphyrins.

Implications for Drug Development and Materials Science

The detailed structural understanding of H₂T(3,5-DMP)P has profound implications for its application:

-

Drug Delivery: The defined molecular shape and potential for forming stable, porous crystalline materials make it a candidate for host-guest chemistry and as a scaffold for drug delivery systems.

-

Photodynamic Therapy (PDT): The electronic properties of the porphyrin, which are influenced by its conformation, are critical for its efficacy as a photosensitizer in PDT. The aggregation behavior in the solid state, dictated by the crystal packing, can also affect its photophysical properties.

-

Catalysis: The steric environment around the porphyrin core, defined by the orientation of the dimethoxyphenyl groups, can influence the catalytic activity when a metal is incorporated into the macrocycle.

Conclusion

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a molecule of significant scientific interest with a rich structural chemistry. While a definitive crystal structure of the free-base form remains to be published, a detailed understanding of its likely molecular and crystal structure can be confidently inferred from a wealth of data on analogous compounds. The interplay of a largely planar porphyrin core, perpendicularly oriented meso-phenyl groups, and a network of weak intermolecular interactions defines its solid-state architecture. This structural framework is the foundation for its promising applications in medicine and materials science, and this guide provides the necessary insights for researchers to rationally design and utilize this versatile porphyrin derivative.

References

- Kumar, A., & Singh, P. (2014). Synthesis and Structural Characterization of Meso-tetrakis(3,4-dimethoxyphenyl)Porphyrin. International Journal of ChemTech Research, 6(11), 4829-4835.

-

Bhyrappa, P., Velkannan, V., & Varghese, B. (2006). 5,10,15,20-Tetrakis(3,5-difluorophenyl)porphyrin. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5772–o5774. [Link]

- Das, K., & Medhi, C. (2004). Synthesis and single crystal structure of a new polymorph of 5, 10, 15, 20-tetrakis-(4-chlorophenyl) porphyrin, H 2 TTPCl 4. Journal of Chemical Crystallography, 34(1), 57-63.

Sources

theoretical calculations for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

An In-Depth Technical Guide to the Theoretical Calculation of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Introduction

Porphyrins and their derivatives represent a cornerstone of materials chemistry and photomedicine, owing to their unique electronic and photophysical properties.[1][2] The compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (H₂TDMPOPP) is a synthetic porphyrin distinguished by the presence of four 3,5-dimethoxyphenyl groups at the meso positions of the macrocycle. These bulky, electron-donating substituents significantly influence the molecule's solubility, aggregation behavior, and electronic structure, making it a candidate for applications ranging from photosensitizers in photodynamic therapy (PDT) to components in molecular electronics.[2][3]

Understanding the relationship between the molecular structure of H₂TDMPOPP and its functional properties is paramount for rational design and optimization. While experimental characterization provides essential data, theoretical calculations, particularly those grounded in quantum chemistry, offer unparalleled insight into the underlying electronic transitions and structural dynamics that govern its behavior. This guide provides a comprehensive framework for performing and interpreting theoretical calculations on H₂TDMPOPP, aimed at researchers and scientists in chemistry and drug development. We will focus on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are powerful and widely accepted methods for studying porphyrinoid systems.[3][4]

Theoretical Framework: The Power of DFT and TD-DFT

The computational investigation of porphyrins is predominantly handled by Density Functional Theory (DFT), a method that calculates the electronic structure of a molecule by modeling its electron density. For a molecule of this size, DFT provides an optimal balance between computational cost and accuracy. To investigate the excited states and simulate the electronic absorption (UV-Vis) spectrum, we employ Time-Dependent DFT (TD-DFT).[3][5]

Pillar 1: Justification of Method Selection

Choice of Functional: The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional. For porphyrin systems, hybrid functionals that mix a portion of exact Hartree-Fock exchange with various gradient-corrected exchange and correlation functionals have proven to be highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is the most widely used and benchmarked functional for porphyrins, demonstrating reliable prediction of geometries and electronic spectra.[3][6] Studies have shown that B3LYP often provides a better description of key spectral features compared to other functionals.[6]

Choice of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style basis set that offers a good compromise between accuracy and computational expense for molecules of this size. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the non-planar distortions and electronic distribution in substituted porphyrins. DFT calculations using B3LYP/6-31G* have been shown to yield bond lengths that differ by no more than 0.01–0.02 Å compared to experimental X-ray diffraction results, providing confidence in the geometric predictions.[3]

Solvation Model: The photophysical properties of porphyrins can be sensitive to their environment.[7] To account for the bulk electrostatic effects of a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) is employed. This is particularly important when comparing calculated spectral data to experimental results obtained in solution.

Computational Protocol: A Self-Validating Workflow

This section outlines a step-by-step methodology for the theoretical investigation of H₂TDMPOPP. This workflow is designed to be self-validating, where the results of each step inform and confirm the next.

Caption: Gouterman's model explaining Soret and Q bands from FMO transitions.

Anticipated Results and Data Presentation

The theoretical calculations will yield quantitative data that should be systematically organized for clarity and comparison with experimental values.

Table 1: Optimized Geometrical Parameters

This table should list key bond lengths and dihedral angles to describe the molecule's conformation. Of particular interest is the dihedral angle between the phenyl rings and the porphyrin mean plane, which is dictated by steric hindrance.

| Parameter | Calculated Value (Å or °) | Experimental Value (if available) |

| N-N (opposing) | ~4.10 Å | - |

| Cα-Cβ (pyrrole) | ~1.37 Å | - |

| Cα-Cm (meso bridge) | ~1.40 Å | - |

| Phenyl-Porphyrin Dihedral | ~70-80° | - |

Note: Values are illustrative and will be determined by the B3LYP/6-31G(d,p) calculation.

Table 2: Frontier Molecular Orbital Energies

This table summarizes the energies of the key molecular orbitals and the crucial HOMO-LUMO gap. The dimethoxyphenyl groups are electron-donating, which is expected to raise the energy of the HOMO level compared to unsubstituted tetraphenylporphyrin. [8]

| Orbital | Energy (eV) |

|---|---|

| LUMO+1 | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| HOMO | Calculated Value |

| HOMO-1 | Calculated Value |

Table 3: Simulated UV-Vis Absorption Maxima

The ultimate validation of the theoretical model is its ability to reproduce the experimental UV-Vis spectrum. This table compares the calculated major absorption bands with experimental data.

| Band | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Experimental λmax (nm) |

| Soret (B) | ~420 | > 1.0 | HOMO-1→LUMO, HOMO→LUMO+1 | ~419-422 |

| Q(0,0) | ~650 | < 0.1 | HOMO→LUMO | ~648-651 |

Note: Experimental values are based on typical spectra for similar meso-substituted porphyrins.[9][10]

Conclusion

This technical guide outlines a robust and validated computational protocol for the theoretical investigation of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin using DFT and TD-DFT. By following this workflow—from geometry optimization and frequency validation to electronic structure analysis and spectral simulation—researchers can gain deep insights into the molecule's fundamental properties. The causality behind each step, such as using frequency analysis to confirm a true energy minimum and comparing simulated spectra with experimental data, ensures the trustworthiness of the results. This approach not only allows for the interpretation of existing experimental data but also provides a predictive framework to guide the design of new porphyrin-based molecules with tailored photophysical and electronic properties for advanced applications.

References

-

Computational investigation of structural, electronic, and spectroscopic properties of Ni and Zn metalloporphyrins with varying anchoring groups. The Journal of Chemical Physics. [Link]

-

Structural and Molecular Characterization of meso-Substituted Zinc Porphyrins: A DFT Supported Study. MDPI. [Link]

-

New porphyrins: synthesis, characterization, and computational studies. PubMed. [Link]

-

Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated Meso-tetrakis(4-hydroxyphenyl)porphyrin. ChemRxiv. [Link]

-

Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. PubMed Central. [Link]

-

Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin. PubMed Central. [Link]

-

Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin. ACS Publications. [Link]

-

β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. Royal Society of Chemistry. [Link]

-

Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin. PubMed. [Link]

-

Synthesis of 5,10,15,20-tetraphenyl porphyrin. ResearchGate. [Link]

-

Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated meso-Tetrakis(4-hydroxyphenyl)porphyrin. PubMed Central. [Link]

-

(PDF) Understanding the behavior of 5, 10, 15, 20-tetrakis (4 -hydroxyphenyl) porphyrin and its cation in Methanol: insights from electronic structure calculations. ResearchGate. [Link]

-

The materials chemistry of porphyrins and metalloporphyrins. University of Illinois. [Link]

-

Novel nanomaterials based on 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)-21H,23H-porphyrin entrapped in silica matrices. ResearchGate. [Link]

-

Target Prediction of 5,10,15,20-Tetrakis(4′-Sulfonatophenyl)-Porphyrin Using Molecular Docking. PubMed Central. [Link]

-

Spectroscopic properties and photodynamic activity of a new aminoporphyrin. CONICET. [Link]

-

The UV-vis spectra of 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)porphyrin... ResearchGate. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 3. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated meso-Tetrakis(4-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Substituted Tetraphenylporphyrins

Abstract: The discovery and development of synthetic porphyrins, particularly substituted tetraphenylporphyrins (TPPs), represent a landmark achievement in chemistry. This guide provides an in-depth exploration of their history, from early serendipitous findings to the development of rational, high-yield synthetic methodologies that have enabled their widespread application. We will examine the pivotal synthetic strategies, including the Rothemund and Lindsey syntheses, and detail the evolution of purification and characterization techniques. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the foundational science that underpins the utility of these versatile macrocycles in medicine, catalysis, and materials science.

The Dawn of Synthetic Porphyrins: Early Investigations

The story of synthetic porphyrins begins long before the advent of their now-ubiquitous substituted tetraphenyl analogues. The fundamental porphyrin structure, a large aromatic macrocycle, is nature's choice for a vast array of biological functions, from oxygen transport (heme) to photosynthesis (chlorophyll). Early chemists were driven by the desire to replicate these complex natural structures in the laboratory.

In 1935, Paul Rothemund reported the first successful synthesis of porphyrin itself by heating pyrrole and formaldehyde in a sealed bomb at high temperatures. While a groundbreaking achievement, the Rothemund reaction was plagued by harsh conditions and exceedingly low yields, often less than 1%. This made the synthesis of significant quantities of porphyrins for further study impractical and highlighted the need for more efficient and controllable synthetic routes.

The Landmark Discovery of Tetraphenylporphyrin (TPP)

The first synthesis of meso-tetraphenylporphyrin (TPP), the parent compound of the entire TPP family, was also accomplished by Rothemund in 1935. He reacted pyrrole with benzaldehyde in pyridine within a sealed tube at 220 °C for 24 hours. While this provided the first access to this highly stable and symmetric porphyrin, the yields remained frustratingly low.

A significant, albeit initially incremental, improvement came from the work of Alan D. Adler and his colleagues in 1967. They developed a more practical method by refluxing pyrrole and benzaldehyde in propanoic acid open to the air. This "Adler-Longo" method, while still offering modest yields (around 20%), was operationally simpler and did not require a sealed bomb, making TPP accessible enough to spur a new wave of research into its properties and potential applications. This accessibility was a critical turning point, shifting TPP from a laboratory curiosity to a foundational building block in supramolecular chemistry.

A Paradigm Shift: The Lindsey Synthesis of Substituted TPPs

The true revolution in porphyrin chemistry, particularly for creating functionally diverse substituted TPPs, arrived with the work of Jonathan S. Lindsey in the 1980s. The Adler-Longo method, while effective for TPP, was incompatible with many functionalized benzaldehydes (especially those sensitive to harsh acidic conditions and high temperatures). This severely limited the ability to rationally design and synthesize porphyrins with specific electronic, steric, or reactive properties at the peripheral meso-phenyl positions.

The Lindsey synthesis addressed these challenges by employing a two-step procedure under much milder conditions.

-

Step 1: Condensation. A substituted benzaldehyde and pyrrole are reacted at room temperature in a chlorinated solvent (like dichloromethane, CH₂Cl₂) with a catalytic amount of a strong acid (e.g., trifluoroacetic acid, TFA, or BF₃·O(Et)₂). This reaction is performed under high dilution to favor the intramolecular cyclization of the intermediate bilane, leading to the formation of the colorless porphyrinogen.

-

Step 2: Oxidation. The porphyrinogen from the first step is then oxidized to the final, intensely colored, and aromatic porphyrin. This is typically achieved by adding an oxidizing agent with a high redox potential, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.

The genius of the Lindsey method lies in its decoupling of the acid-catalyzed condensation from the oxidation step. This allows for the use of a wide array of sensitive, functionalized aldehydes, opening the door to the synthesis of an almost limitless variety of substituted tetraphenylporphyrins. The yields are also significantly higher, often reaching 30-40% or more. This breakthrough transformed the field, enabling chemists to tailor porphyrin properties for specific applications in catalysis, medicine, and materials science.

Experimental Workflow: The Lindsey Synthesis

Below is a diagram illustrating the logical flow of the two-step Lindsey synthesis.

Caption: Workflow of the two-step Lindsey synthesis for substituted TPPs.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method depends critically on the desired scale, the nature of the substituents on the aldehyde, and tolerance for side products.

| Feature | Rothemund Reaction | Adler-Longo Method | Lindsey Synthesis |

| Conditions | High temp. (~220 °C), sealed bomb | High temp. (~140 °C), reflux, open air | Room temperature |

| Solvent | Pyridine or other high-boiling solvents | Propanoic Acid | Dichloromethane (CH₂Cl₂) |

| Catalyst | None (thermal) | None (acidic solvent acts as catalyst) | Trifluoroacetic Acid (TFA) or BF₃·O(Et)₂ |

| Yield | Very Low (<1%) | Moderate (~20%) | Good to Excellent (30-40%+) |

| Key Advantage | Historical significance | Operationally simple for unsubstituted TPP | Mild conditions, high yields, wide substrate scope |

| Key Disadvantage | Harsh, low yield, limited scope | Harsh, incompatible with sensitive aldehydes | Requires high dilution, two distinct steps |

Purification and Characterization: A Self-Validating Workflow

The synthesis of a porphyrin is only half the battle; rigorous purification and characterization are essential to ensure the material's identity and purity for any subsequent application. The intense color of porphyrins is a double-edged sword: it aids in visual tracking during chromatography but can also mask impurities if not carefully analyzed.

Standard Purification Protocol

A self-validating protocol ensures that each step confirms the success of the previous one.

-

Initial Workup: After the oxidation step, the reaction mixture is typically washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water and brine. The organic layer is dried and the solvent is removed under reduced pressure.

-

Filtration/Pre-purification: The crude solid is often dissolved in a minimal amount of solvent (e.g., toluene or dichloromethane) and passed through a silica or alumina plug. This removes highly polar baseline impurities and any unreacted oxidizing agent.

-

Column Chromatography: This is the most critical purification step. The crude porphyrin is loaded onto a silica gel column. A non-polar eluent (e.g., hexane or toluene) is used initially, and the polarity is gradually increased with a more polar solvent (e.g., ethyl acetate or dichloromethane). The main, intensely colored porphyrin band is collected.

-

Recrystallization: The collected fractions are combined, the solvent is evaporated, and the solid porphyrin is recrystallized, often from a solvent/anti-solvent pair like dichloromethane/methanol or chloroform/hexane, to yield the final pure product.

Authoritative Characterization Techniques

-

UV-Visible Spectroscopy: This is the first and most informative technique. Porphyrins have a characteristic and intense absorption spectrum, featuring a "Soret" band near 420 nm and several weaker "Q-bands" between 500-700 nm. The position and relative intensities of these bands are highly sensitive to the porphyrin's structure and aggregation state, providing an immediate confirmation of its formation.

-

¹H NMR Spectroscopy: This provides detailed structural information. Key diagnostic signals include the β-pyrrolic protons (highly deshielded, appearing around 8.5-9.0 ppm) and the internal N-H protons (highly shielded by the aromatic ring current, appearing far upfield, often between -2 and -3 ppm).

-

Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized porphyrin, providing definitive proof of its identity.

Characterization Workflow Diagram

Caption: A standard workflow for the purification and characterization of TPPs.

The Expanding Frontier of Applications

The ability to synthesize TPPs with tailored peripheral substituents, enabled by the Lindsey synthesis, was the catalyst for their explosion in use across diverse scientific fields.

-

Biomimetic Catalysis: Metalloporphyrins, where a metal ion is chelated in the central cavity, are excellent mimics of enzymes like Cytochrome P450. By altering the electronic properties of the phenyl rings with electron-withdrawing or -donating groups, researchers can fine-tune the catalytic activity and selectivity of these systems for oxidation reactions.

-

Photodynamic Therapy (PDT): Porphyrins are potent photosensitizers. Upon irradiation with light of a specific wavelength, they can transfer energy to molecular oxygen, generating highly reactive singlet oxygen that can kill cancer cells. Substituted TPPs are designed to enhance water solubility, improve tumor localization, and shift absorption wavelengths to the near-infrared for deeper tissue penetration, forming the basis of several clinically approved PDT drugs.

-

Materials Science: The rigid, planar structure and rich photophysical properties of TPPs make them ideal components for molecular electronics, non-linear optics, and chemical sensors. By attaching specific functional groups, scientists can anchor porphyrins to surfaces, link them into covalent organic frameworks (COFs), or design them to change color upon binding to a target analyte.

Conclusion and Future Outlook

The journey from Rothemund's sealed bomb to Lindsey's room-temperature flask is a testament to the power of synthetic innovation. The development of substituted tetraphenylporphyrins has transformed these molecules from rare curiosities into one of the most versatile and widely studied classes of compounds in modern chemistry. The foundational synthetic methods have provided the tools to construct porphyrins with unprecedented control over their molecular properties.

Looking ahead, the field continues to evolve. Current research focuses on developing even more efficient, sustainable, and "green" synthetic methodologies, often employing water as a solvent or utilizing flow chemistry. The design of increasingly complex, multi-porphyrin arrays and their integration into functional materials and therapeutic systems ensures that the rich history of substituted tetraphenylporphyrins is merely the prelude to an even more exciting future.

References

-

Rothemund, P. (1936). A New Porphyrin Synthesis. The Synthesis of Porphin. Journal of the American Chemical Society, 58(4), 625–627. [Link]

-

Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphine. The Journal of Organic Chemistry, 32(2), 476–476. [Link]

-

Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(5), 827–836. [Link]

-

Lindsey, J. S. (2010). Synthesis of meso-substituted porphyrins. In The Porphyrin Handbook (Vol. 1, pp. 45-116). Academic Press. [Link]

An In-depth Technical Guide to the Solubility of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin in Organic Solvents

Abstract